![molecular formula C10H17ClN6O B14164889 N'-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N'-propan-2-ylacetohydrazide CAS No. 300358-45-6](/img/structure/B14164889.png)
N'-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N'-propan-2-ylacetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N’-propan-2-ylacetohydrazide is a chemical compound that belongs to the class of triazine derivatives. Triazines are known for their wide range of applications, particularly in agriculture as herbicides. This specific compound is characterized by its unique structure, which includes a triazine ring substituted with chloro, ethylamino, and propan-2-ylacetohydrazide groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N’-propan-2-ylacetohydrazide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving cyanuric chloride and ethylamine under controlled conditions.
Substitution Reactions: The chloro group on the triazine ring is substituted with ethylamino and propan-2-ylacetohydrazide groups through nucleophilic substitution reactions. These reactions are usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and concentration of reactants.
Purification Steps: The crude product is purified using techniques like recrystallization, distillation, or chromatography to obtain the final product with the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N’-propan-2-ylacetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N’-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N’-propan-2-ylacetohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other triazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new herbicides and pesticides.
Wirkmechanismus
The mechanism of action of N’-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N’-propan-2-ylacetohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atrazine: A widely used herbicide with a similar triazine structure.
Simazine: Another triazine herbicide with similar chemical properties.
Cyanazine: A triazine herbicide with a different substitution pattern.
Uniqueness
N’-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N’-propan-2-ylacetohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
300358-45-6 |
|---|---|
Molekularformel |
C10H17ClN6O |
Molekulargewicht |
272.73 g/mol |
IUPAC-Name |
N'-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N'-propan-2-ylacetohydrazide |
InChI |
InChI=1S/C10H17ClN6O/c1-5-12-9-13-8(11)14-10(15-9)17(6(2)3)16-7(4)18/h6H,5H2,1-4H3,(H,16,18)(H,12,13,14,15) |
InChI-Schlüssel |
ZBDVYHHUPUPFQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NC(=NC(=N1)Cl)N(C(C)C)NC(=O)C |
Löslichkeit |
38.5 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


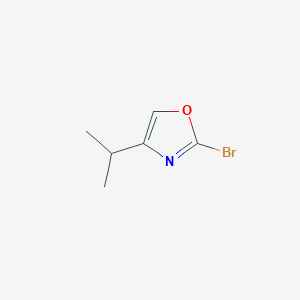
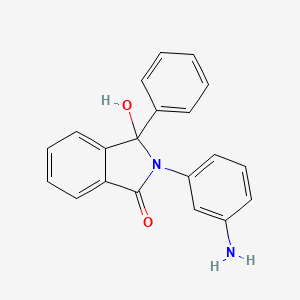
![2-[3-Cyano-6-(4-fluorophenyl)-5-methylpyridin-2-yl]sulfanylacetamide](/img/structure/B14164823.png)
![Dimethyl [(4-methyl-2-nitrophenyl)sulfanyl]carbonodithioimidate](/img/structure/B14164831.png)
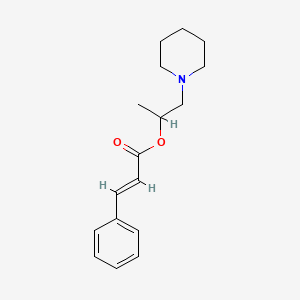
![4-Chloro-8-methylpyrazolo[1,5-A][1,3,5]triazine](/img/structure/B14164848.png)

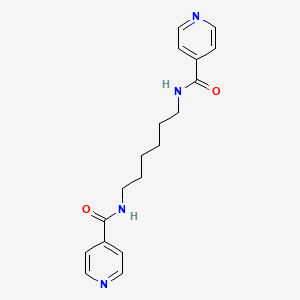
![2-[Benzyl(4-methoxybenzene-1-sulfonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14164871.png)

![Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]-](/img/structure/B14164878.png)

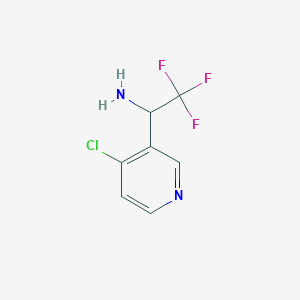
![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B14164906.png)
